molecular formula C14H10Cl2O3 B3036344 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 339106-82-0

3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B3036344
CAS No.: 339106-82-0
M. Wt: 297.1 g/mol
InChI Key: GDBOBQIBMIMWIY-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a synthetic organic compound of significant interest in medicinal and synthetic chemistry research. Its molecular structure incorporates a 2,4-dihydroxybenzaldehyde scaffold, a known phenolic aldehyde isomer , which is fused with a 2,6-dichlorobenzyl group. This specific arrangement suggests potential as a versatile synthetic intermediate or building block for the development of novel pharmaceutical compounds. The dihydroxybenzaldehyde moiety is recognized in research for its bioactive properties; for instance, the isomer 3,4-dihydroxybenzaldehyde has been studied for its neuroprotective effects in models of ischemic stroke . The presence of the 2,6-dichlorophenyl group, a fragment found in certain pharmacologically active molecules, may contribute to unique receptor binding affinity or metabolic stability. Researchers can leverage this compound in areas such as synthetic methodology development, structure-activity relationship (SAR) studies, and as a precursor for synthesizing more complex molecules like potential adrenergic receptor ligands . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not approved for human or animal diagnostic, therapeutic, or any other consumer-related use.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBOBQIBMIMWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202465
Record name 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339106-82-0
Record name 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339106-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Protected 2,4-Dihydroxybenzaldehyde

A widely explored route involves the alkylation of 2,4-dihydroxybenzaldehyde with 2,6-dichlorobenzyl chloride under Friedel-Crafts conditions. To mitigate competing O-alkylation, hydroxyl groups are typically protected as acetyl or methyl ethers.

  • Protection of Hydroxyl Groups :

    • 2,4-Dihydroxybenzaldehyde is treated with acetic anhydride in pyridine, yielding 2,4-diacetoxybenzaldehyde.
    • Alternative protection via methyl ethers employs dimethyl sulfate under basic conditions, though demethylation requires harsher reagents like boron tribromide.
  • Friedel-Crafts Alkylation :

    • The protected benzaldehyde reacts with 2,6-dichlorobenzyl chloride in dichloromethane using aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at 0–5°C for 6–8 hours, targeting the meta position relative to the aldehyde group.
    • Example Conditions :
      • Solvent: Dichloromethane
      • Catalyst: AlCl₃ (1.2 equiv)
      • Temperature: 0–5°C
      • Yield: 58–65%
  • Deprotection :

    • Acetyl groups are cleaved via hydrolysis with 10% NaOH in methanol-water (1:1), while methyl ethers require BBr₃ in dichloromethane at −78°C.

Challenges : Competing ortho/para alkylation and aldehyde reactivity necessitate precise stoichiometry and low temperatures.

Formylation of 3-[(2,6-Dichlorophenyl)methyl]resorcinol

This method prioritizes introducing the aldehyde group after alkylation, circumventing aldehyde sensitivity during earlier steps.

  • Synthesis of 3-[(2,6-Dichlorophenyl)methyl]resorcinol :

    • Resorcinol undergoes alkylation with 2,6-dichlorobenzyl chloride in acetic acid at reflux, catalyzed by zinc chloride. The reaction favors the 5-position due to para-directing effects of hydroxyl groups.
    • Example Conditions :
      • Solvent: Glacial acetic acid
      • Catalyst: ZnCl₂ (0.1 equiv)
      • Temperature: 110°C
      • Yield: 72%
  • Vilsmeier-Haack Formylation :

    • The alkylated resorcinol is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis to install the aldehyde group at position 1.
    • Example Conditions :
      • Reagents: POCl₃ (3 equiv), DMF (2 equiv)
      • Temperature: 0°C → 25°C
      • Yield: 45–50%

Challenges : Over-formylation and poor regioselectivity necessitate careful temperature control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in formylation and protection-deprotection sequences.

  • One-Pot Alkylation-Formylation :
    • A mixture of resorcinol, 2,6-dichlorobenzyl chloride, and paraformaldehyde is irradiated at 150°C for 15 minutes in the presence of MgO nanocrystals. The aldehyde forms in situ via decarboxylation.
    • Example Conditions :
      • Microwave Power: 650 W
      • Solvent: Ethanol
      • Catalyst: MgO (5 mol%)
      • Yield: 68%

Advantages : Reduced reaction time (≤30 minutes) and higher purity compared to conventional heating.

Catalytic Coupling Approaches

Transition-metal catalysis offers regioselective C–C bond formation under mild conditions.

  • Suzuki-Miyaura Coupling :

    • 3-Bromo-2,4-dihydroxybenzaldehyde couples with (2,6-dichlorophenyl)methylboronic acid using Pd(PPh₃)₄ in toluene-ethanol (3:1). The reaction proceeds at 80°C for 12 hours.
    • Example Conditions :
      • Catalyst: Pd(PPh₃)₄ (5 mol%)
      • Base: K₂CO₃
      • Yield: 55–60%
  • Ullmann Coupling :

    • Copper(I)-catalyzed coupling of 3-iodo-2,4-dihydroxybenzaldehyde with 2,6-dichlorobenzylzinc bromide in DMF at 120°C.
    • Example Conditions :
      • Catalyst: CuI (10 mol%)
      • Ligand: 1,10-Phenanthroline
      • Yield: 50%

Challenges : Halogenated precursors are synthetically cumbersome to prepare.

Comparative Analysis of Synthesis Routes

Method Conditions Yield (%) Advantages Limitations
Friedel-Crafts Alkylation AlCl₃, 0–5°C 58–65 Scalable, uses inexpensive reagents Competing O-alkylation, protection required
Vilsmeier-Haack Formylation POCl₃, DMF 45–50 Direct formylation Low yield, harsh conditions
Microwave-Assisted MgO, 650 W, 150°C 68 Rapid, high purity Specialized equipment needed
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 55–60 Regioselective Costly catalysts, boronic acid synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Electron-withdrawing aldehyde groups deactivate the aromatic ring, necessitating directed ortho-metalation or using bulky directing groups.
  • Aldehyde Stability : Trimethylsilyl protection of the aldehyde during alkylation prevents undesired reductions or oxidations.
  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) in Suzuki reactions improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating features are its dihydroxybenzaldehyde core and 2,6-dichlorophenylmethyl substituent. Below is a comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde Benzaldehyde 2,4-dihydroxy; 2,6-dichlorophenylmethyl Potential antimicrobial/optical uses N/A
(E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one Chalcone Anthracenyl; 2,6-dichlorophenyl High nonlinear optical absorption
4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde Benzaldehyde 3-ethoxy; 4-(2,6-dichlorophenylmethoxy) Requires strict safety handling
2-[2-(2,6-Dichlorophenyl)amino]benzyl-6,8-dibromoquinazolin-4(3H)one Quinazolinone 2,6-dichlorophenylamino; brominated core Antimicrobial activity
2-Chloro-N-(2,6-dichlorophenyl)benzamide Benzamide 2-chloro; 2,6-dichlorophenyl Crystallography studies

Electronic and Optical Properties

  • Chalcone Isomers (): The 2,6-dichlorophenyl-substituted chalcone exhibits a higher nonlinear absorption coefficient (β = 8.7 × 10⁻¹⁰ m/W) compared to its 2,4-dichloro analog (β = 6.2 × 10⁻¹⁰ m/W). The 2,6-substitution pattern enhances intramolecular charge transfer due to symmetric electron withdrawal, making it superior for optical limiting applications .
  • Benzaldehyde Derivatives (Target Compound vs.

Key Research Findings

Functional Groups Dictate Applications: Hydroxyl groups favor biological activity (e.g., antimicrobial) via hydrogen bonding, while alkoxy groups may enhance stability for industrial use .

Safety Profiles Are Consistent: Chlorinated aromatics generally require rigorous handling, irrespective of core structure .

Biological Activity

3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde (commonly referred to as DCBH) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

DCBH is characterized by the following chemical structure:

  • Molecular Formula : C14H10Cl2O3
  • CAS Number : 339106-82-0

The synthesis of DCBH typically involves the regioselective benzylation of 2,4-dihydroxybenzaldehyde using dichlorobenzyl chloride under specific conditions to yield high purity products. The process is notable for its efficiency and the ability to produce chiral intermediates .

Antimicrobial Activity

Recent studies have demonstrated that DCBH exhibits notable antimicrobial properties. In a study investigating various derivatives of 2,4-dihydroxybenzaldehyde, DCBH showed significant activity against both Gram-positive and Gram-negative bacterial strains. The zone of inhibition was measured using the agar dilution method:

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)
DCBHModerateHigh

The results indicated that DCBH was particularly effective against Escherichia coli, with a substantial zone of inhibition compared to Bacillus subtilis, suggesting a selective antimicrobial profile .

Anti-inflammatory Effects

DCBH has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could inhibit pro-inflammatory cytokine production in activated macrophages. The compound reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of DCBH was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DCBH effectively scavenged free radicals, with an efficacy comparable to established antioxidants like vitamin C:

Assay TypeDCBH Scavenging Activity (%)
DPPH93%
ABTS82%

This suggests that DCBH may have applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments were performed on various cell lines, including B16F10 melanoma cells. DCBH exhibited low cytotoxic effects at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further therapeutic development .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study highlighted the effectiveness of DCBH derivatives against multiple bacterial strains. The researchers found that modifications in the chemical structure could enhance antimicrobial potency while maintaining low toxicity levels .
  • Inflammation Model : In an experimental model of inflammation, DCBH administration significantly reduced edema in treated animals compared to controls, supporting its potential use in inflammatory conditions .

Q & A

Q. How to address discrepancies in spectroscopic data across research groups?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with published data for structurally related compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde ). Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) should be documented. For mass spectra, ensure ionization source consistency (ESI vs. APCI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Reactant of Route 2
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3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

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